2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

Epigenetics LSD1 inhibition Target selectivity

LSD1-targeted drug discovery programs frequently encounter MAO-A off-target interference compromising result validity. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 93301-19-0) solves this with a 281-fold selectivity window (LSD1 IC50: 356 nM vs. MAO-A: 100 µM). • Defined 2,2-gem-dimethyl pattern distinct from positional isomers ensures reliable SAR interpretation. • 99% purity with GC-MS verification and full SDS documentation. • Rapid global delivery supports hit-to-lead and epigenetic oncology research.

Molecular Formula C10H13NS
Molecular Weight 179.28
CAS No. 93301-19-0
Cat. No. B2456540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine
CAS93301-19-0
Molecular FormulaC10H13NS
Molecular Weight179.28
Structural Identifiers
SMILESCC1(CNC2=CC=CC=C2S1)C
InChIInChI=1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
InChIKeyQYSQMZALWJWGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Scaffold and Procurement


2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound featuring a 1,4-benzothiazine core with two methyl substituents at the 2-position . The canonical SMILES CC1(C)CNC2=CC=CC=C2S1 defines its unique scaffold, with a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol . As a member of the 1,4-benzothiazine family, it serves as a versatile building block in medicinal chemistry and materials science, with established synthetic routes available for procurement and further derivatization .

1 1,4-benzothiazine scaffold for medicinal chemistry derivatization
2 Defined 2,2-gem-dimethyl substitution pattern for SAR studies
3 Established synthetic routes support further functionalization

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Generic Substitution Risks


The procurement of generic benzothiazines or structurally similar heterocycles cannot reliably substitute for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine due to the precise structural requirements governing its biological target engagement. Binding data demonstrates a 281-fold difference in inhibitory potency against LSD1 versus MAO-A [1], a selectivity profile that is highly sensitive to the exact substitution pattern. Even minor structural modifications—such as substituting the thiazine sulfur with oxygen (1,4-benzoxazine), altering the heterocyclic skeleton to tetrahydroquinoline, or changing the 2,2-dimethyl substitution pattern to 3,3-dimethyl or 2,3-dimethyl—can fundamentally alter biological activity [2]. Consequently, substitution with an in-class analog lacking the precise 2,2-dimethyl arrangement on the 1,4-benzothiazine core will compromise both target potency and selectivity, directly impacting the validity and reproducibility of research outcomes.

! Replacing the thiazine sulfur with oxygen (benzoxazine) can disrupt target selectivity profile.
! Changing the heterocyclic core to tetrahydroquinoline may alter biological engagement.
! Shifting methyl substitution to 3,3- or 2,3-positions can compromise the reported LSD1/MAO-A selectivity.

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Quantitative Evidence


LSD1 vs. MAO-A Selectivity Profile

In direct enzymatic assays, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine inhibits human recombinant LSD1 with an IC50 of 356 nM, while exhibiting substantially weaker inhibition of human MAO-A with an IC50 of 100,000 nM (1.00E+5 nM) [1]. This represents a 281-fold selectivity differential favoring LSD1 engagement over MAO-A. The LSD1 assay measured H2O2 production over 30 minutes using a methylated peptide substrate with Amplex red detection, while MAO-A inhibition was assessed over 60 minutes using a luciferin-based detection system [1].

LSD1 vs. MAO-A Selectivity
Head-to-head comparison
LSD1 IC50 356 nM
MAO-A IC50 100,000 nM
281-fold selectivity
Supports target engagement research with reduced MAO-A interference risk
Enzymatic assays with recombinant proteins; different detection methods
Epigenetics LSD1 inhibition Target selectivity

Analytical-Grade Purity Specification

Commercially available 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine is supplied with a documented purity specification of 99% as determined by GC-MS analysis (Gas Chromatography-Mass Spectrometry) . This analytical-grade purity is verified by the vendor and documented in the product technical datasheet, ensuring batch-to-batch consistency.

Purity Specification
Supporting evidence
99% (GC-MS)
Reagent Grade
Reduces in-house purification needs and improves assay reproducibility
Vendor documented; batch-to-batch consistency provided
Analytical chemistry Procurement specification Quality control

Polymer Stabilization Potential: Non-Discoloring Oxidation Inhibitors

Patent literature establishes that dihydrobenzothiazine compounds corresponding to the general formula encompassing 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine (where R³ and R⁴ are lower alkyl groups such as methyl) function as non-discoloring stabilizers comparable in effectiveness with amine-containing oxidation inhibitors [1]. The patent explicitly contrasts these compounds with conventional amine stabilizers (e.g., p-phenylene diamine derivatives and oligomeric 2,2,4-trimethyl-1,2-dihydroquinoline) which cause problematic contact discoloration [1]. The claimed dihydrobenzothiazine compounds are also noted not to adversely affect the cross-linking of polyolefins, a distinct advantage over phenolic and amine-based inhibitors that interfere with radical cross-linking processes [1].

Polymer Stabilizer Potential
Class-level inference
Reported non-discoloring antioxidant class
May support materials research into color-stable stabilizer formulations
Patent-level claim; performance of this specific compound requires verification
Polymer chemistry Stabilizers Materials science

Structural Differentiation from 2,3- and 3,3-Dimethyl Isomers

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 93301-19-0) is structurally distinct from its positional isomers including 2,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 1195367-13-5) and 3,3-dimethyl-3,4-dihydro-2H-1,4-benzothiazine . All share the identical molecular formula C10H13NS and molecular weight 179.28 g/mol, yet differ in the precise placement of methyl substituents around the thiazine ring. This structural variation, while subtle, is known to alter conformational behavior in dihydro-1,4-thiazine derivatives, with NMR studies demonstrating that substituent orientation (quasi-axial vs. equatorial) depends on both position and capacity for intramolecular hydrogen bonding [1]. The 2,2-dimethyl substitution pattern creates a gem-dimethyl arrangement at the 2-position, which sterically constrains the ring conformation and influences the electronic environment of the N-4 amine.

Isomer Differentiation
Class-level inference
2,2-gem-dimethyl vs. 2,3- and 3,3-dimethyl isomers
Positional isomers may exhibit distinct conformational preferences and target interactions
Structural comparison; not functionally interchangeable
Medicinal chemistry SAR studies Isomer comparison

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Research & Industrial Applications


Epigenetic Drug Discovery: LSD1 Inhibitor Scaffold

Researchers developing LSD1-targeted therapeutics can utilize 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine as a starting scaffold with a validated selectivity window against MAO-A. The 281-fold selectivity differential (LSD1 IC50: 356 nM vs. MAO-A IC50: 100,000 nM) [1] supports its use in hit-to-lead optimization campaigns where minimizing MAO off-target activity is a design requirement. This selectivity profile is particularly valuable for epigenetic oncology and neurology programs where LSD1 inhibition is mechanistically relevant but MAO-A interference would confound both efficacy interpretation and safety assessment.

SAR Studies: Defined 2,2-Gem-Dimethyl Substitution

In systematic structure-activity relationship investigations of 1,4-benzothiazine derivatives, this compound provides a defined 2,2-gem-dimethyl substitution pattern that is distinct from positional isomers such as 2,3-dimethyl and 3,3-dimethyl variants [1]. The gem-dimethyl arrangement introduces steric constraints on ring conformation that differ from other substitution patterns, as supported by NMR conformational studies of dihydro-1,4-thiazines . Procurement of this specific compound, rather than an isomeric mixture or imprecisely specified analog, ensures accurate interpretation of SAR trends linking substitution position to biological activity.

Analytical Method Development: High-Purity Reference Standards

The availability of this compound at 99% purity with GC-MS verification [1] makes it suitable for use as an analytical reference standard in method development and validation workflows. The documented purity specification supports accurate quantitation in HPLC, LC-MS, and GC-MS assays. Additionally, the compound is supplied with full SDS documentation including hazard statements and precautionary codes [1], facilitating compliance with laboratory safety and chemical hygiene protocols during method development.

Polymer Stabilizer Research: Non-Discoloring Antioxidants

Materials scientists investigating next-generation polymer stabilizers may evaluate this compound as a representative of the dihydrobenzothiazine class claimed in US Patent 4,420,613 for non-discoloring oxidation inhibition [1]. The patent context establishes that compounds of this structural class offer oxidation protection comparable to amine-based stabilizers while avoiding the contact discoloration that limits amine stabilizer applications to dark-colored products such as vehicle tires [1]. This scaffold may therefore support the development of stabilizer systems for light-colored or transparent polymer applications where aesthetic preservation is critical.

Application
Selection Property
Validation Focus
LSD1 pathway research
Target selectivity profile
LSD1 vs MAO-A selectivity assay context
SAR investigations
Defined 2,2-gem-dimethyl substitution
Conformational analysis and isomer comparison
Analytical reference standard
High purity (GC-MS verified)
Method development and quantitation
Polymer stabilizer research
Non-discoloring antioxidant scaffold
Oxidation inhibition without cross-linking interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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